N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- A bicyclic pyrido[2,3-d]pyrimidine core with two ketone groups at positions 2 and 2.
- Substituents: 5-ethoxy, 1-methyl, and 6-methyl groups on the core.
- An acetamide side chain linked to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-6-31-18-12(2)10-22-19-17(18)20(27)25(21(28)24(19)3)11-16(26)23-13-7-8-14(29-4)15(9-13)30-5/h7-10H,6,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMWALBGSHJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.4 g/mol. The IUPAC name is 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide. The structure is characterized by a pyrido[2,3-d]pyrimidine moiety that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide |
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Notably:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit DHFR with high affinity. This inhibition disrupts nucleic acid synthesis and can lead to cell growth suppression and apoptosis in cancer cells .
- Kinase Inhibition : Some derivatives exhibit inhibitory effects on various kinases involved in signaling pathways that regulate cell proliferation and survival .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Piritrexim : A related compound has demonstrated potent antitumor effects against various cancer types including melanoma and urothelial cancer by inhibiting DHFR .
- Cell Proliferation Assays : Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Properties
In addition to anticancer activity, there is emerging evidence suggesting antiviral properties for compounds in this class:
- Inhibition of Viral Replication : Some pyrido[2,3-d]pyrimidine derivatives have been tested for their ability to inhibit viral replication in vitro. For example, certain derivatives showed promising results against herpes simplex virus (HSV) .
Case Studies
A review of the literature reveals several studies highlighting the biological activity of similar compounds:
- Study on DHFR Inhibition : A study demonstrated that a related pyridopyrimidine derivative effectively inhibited DHFR activity in vitro and showed significant cytotoxicity against cancer cell lines .
- Antiviral Activity Assessment : Another study reported that pyrido[2,3-d]pyrimidine derivatives exhibited antiviral activity against HSV with low cytotoxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Pyrido[2,3-d]pyrimidine Derivatives
N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide ()
- Key Differences :
- Substituents at positions 5 and 6: 5-methoxy and 6-ethyl vs. 5-ethoxy and 6-methyl in the target compound.
- Molecular Formula: C₂₀H₂₃N₃O₆ (MW: 401.41) vs. the target’s estimated C₂₂H₂₆N₄O₆ (MW: 442.47).
- Implications :
- The ethoxy group in the target compound may enhance lipophilicity compared to the methoxy group in ’s analog .
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Acetamide substituent: 3-(trifluoromethyl)phenyl vs. 3,4-dimethoxyphenyl .
- Molecular Formula: C₂₀H₁₉F₃N₄O₄ (MW: 436.4).
- Implications :
- The electron-withdrawing trifluoromethyl group in ’s compound may alter binding affinity compared to the electron-rich dimethoxyphenyl group in the target compound .
(b) Thieno[2,3-d]pyrimidine Derivatives
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Key Differences:
- Core structure: Thieno[2,3-d]pyrimidine fused with a pyridine ring vs. pyrido[2,3-d]pyrimidine.
- Substituents: A phenylamino group and tetrahydro ring system. Implications:
- The sulfur atom in the thieno-pyrimidine core may influence electronic properties and metabolic stability compared to the all-nitrogen pyrido-pyrimidine core .
Key Observations :
- Synthetic Yields: Pyrido-pyrimidine derivatives (e.g., ) lack reported yields, but thieno-pyrimidine analogs () show moderate to good yields (50–73%).
- Melting Points: Thieno-pyrimidine derivatives () have higher melting points (>140°C) compared to pyrido-pyrimidines, possibly due to increased crystallinity from sulfur incorporation.
Preparation Methods
Gould–Jacobs Cyclization
The Gould–Jacobs reaction is a cornerstone for synthesizing pyrido[2,3-d]pyrimidine derivatives. This method involves cyclizing 6-aminopyrimidine precursors with ethoxymethylenemalonic ester under high-temperature conditions (250°C) in a biphenyl/diphenyl oxide solvent mixture. For the target compound, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as the starting material. Ethoxymethylenemalonic ester introduces the ethoxy group at position 5, while subsequent methylation with methyl iodide in dimethylformamide (DMF) and potassium carbonate yields the 1,6-dimethyl substituents.
Key Reaction Conditions :
-
Temperature: 250°C
-
Solvent: Diphenyl oxide/biphenyl (1:1)
-
Yield: 65–72% for intermediate pyrido[2,3-d]pyrimidine-2,4-dione.
Four-Component Condensation Under Ultrasonic Irradiation
A more efficient one-pot synthesis employs ultrasonic irradiation to accelerate the four-component reaction of 2-thiobarbituric acid, ammonium acetate, an aromatic aldehyde, and [H-NMP]+[HSO4]− as a Brønsted acidic catalyst. This method bypasses intermediate isolation, directly forming the pyrido[2,3-d]pyrimidine scaffold via Knoevenagel condensation, Michael addition, and cyclization. For the target compound, 3,4-dimethoxybenzaldehyde is used to introduce the dimethoxyphenyl group.
Optimized Parameters :
Functionalization of the Pyrido[2,3-d]pyrimidine Core
Alkylation for Ethoxy and Methyl Substituents
Ethoxy and methyl groups are introduced via nucleophilic substitution. Ethylation at position 5 is achieved using ethyl iodide in DMF with potassium carbonate as a base, while methylation at positions 1 and 6 employs methyl iodide under similar conditions. Reductive alkylation with formaldehyde and sodium cyanoborohydride offers an alternative for introducing methyl groups without harsh alkylating agents.
Reagent Efficiency :
Acetamide Side Chain Installation
The acetamide moiety is attached via a two-step process:
-
Chlorination : The pyrido[2,3-d]pyrimidine core is treated with phosphorus oxychloride to convert the 2,4-dione groups to dichloro intermediates.
-
Nucleophilic Substitution : Reaction with 2-(3,4-dimethoxyphenyl)acetic acid chloride in dichloromethane and triethylamine yields the final acetamide derivative.
Critical Parameters :
-
Chlorination: 110°C for 4 hours in excess POCl3.
-
Acetylation: Room temperature, 12 hours, 88% yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-temperature steps like Gould–Jacobs cyclization. This system minimizes thermal degradation and improves reproducibility:
-
Residence Time: 15 minutes
-
Throughput: 1.2 kg/hour.
Catalyst Recycling
The ionic liquid catalyst [H-NMP]+[HSO4]− is recovered via evaporation and reused for up to four cycles without significant activity loss, reducing production costs.
Purification and Characterization
Recrystallization vs. Column Chromatography
-
Recrystallization : Ethanol/water (3:1) achieves >95% purity for intermediates.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves acetamide derivatives.
Spectroscopic Validation
-
¹H NMR : Methyl singlets at δ 2.35 (C1-CH3) and δ 2.48 (C6-CH3); ethoxy quartet at δ 1.42 (J = 7.0 Hz).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould–Jacobs | 250°C, biphenyl/diphenyl oxide | 65–72 | High purity | Energy-intensive |
| Ultrasonic four-component | Water, 45–60 min, 40 kHz | 85–92 | Eco-friendly, rapid | Limited substrate scope |
| Reductive alkylation | RT, NaBH3CN, DMF | 78 | Mild conditions | Requires pre-functionalized core |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing this compound?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of pyrido[2,3-d]pyrimidine precursors followed by functionalization of the acetamide group. Key steps include:
- Cyclocondensation : Using urea or thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Acetamide coupling : Employing chloroacetyl chloride or activated esters in the presence of bases like K₂CO₃ to facilitate nucleophilic substitution .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields (by ~15–20%) compared to conventional heating .
- Critical Parameters : Solvent choice (DMF enhances solubility), temperature control (60–80°C prevents decomposition), and stoichiometric ratios (1:1.5 for amine:acyl chloride) .
Q. How is structural characterization performed to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrimidine carbonyls at δ 160–170 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 386.4) and detects impurities (<2% by area normalization) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 59.07%, H: 4.96%, N: 14.50%) .
Q. What are the primary biological screening models for initial activity assessment?
- In Vitro Assays :
- Anticancer : NCI-60 cell line panel for cytotoxicity (IC₅₀ values) and selectivity indices .
- Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .
- Key Metrics : Dose-response curves, positive controls (e.g., doxorubicin for cytotoxicity), and statistical validation (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Strategies :
- Substituent Variation : Modify ethoxy/methoxy groups to assess hydrophobicity (logP) vs. activity. For example:
| Substituent | IC₅₀ (μM) | logP |
|---|---|---|
| -OCH₃ | 1.2 | 2.1 |
| -OC₂H₅ | 0.8 | 2.5 |
| -Cl | 2.5 | 3.0 |
| (Data adapted from ) |
- Molecular Modeling : Docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR TK domain) .
- Experimental Design : Use factorial DoE (Design of Experiments) to evaluate interactions between substituent position and activity .
Q. How to resolve contradictions in reported biological activity data?
- Root Causes :
- Solubility Issues : Poor DMSO solubility (>10 mg/mL) may skew in vitro results. Use surfactants (e.g., Cremophor EL) or alternative solvents .
- Metabolic Instability : Hepatic microsome assays (e.g., rat S9 fraction) to identify rapid degradation (t₁/₂ < 30 min) .
- Validation : Cross-lab reproducibility studies (e.g., EC₅₀ comparisons across 3 independent labs) and orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What advanced techniques elucidate the mechanism of action (MoA)?
- Methods :
- X-ray Crystallography : Co-crystallization with target proteins (e.g., EGFR) to resolve binding modes at 2.0 Å resolution .
- Transcriptomics : RNA-seq of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Pull-Down Assays : Biotinylated probes for target identification via streptavidin affinity chromatography .
Q. How to address low bioavailability in preclinical models?
- Formulation Strategies :
- Nanoparticulate Systems : PLGA nanoparticles (150–200 nm) improve oral absorption (AUC increased by 3-fold in rats) .
- Prodrug Design : Phosphate ester derivatives enhance water solubility (e.g., 5x higher at pH 7.4) .
- In Vivo PK/PD : Monitor plasma concentrations (LC-MS/MS) and correlate with tumor growth inhibition in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
